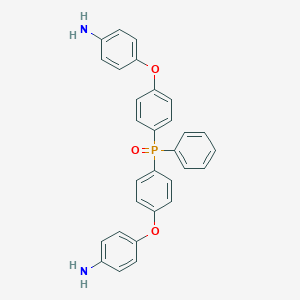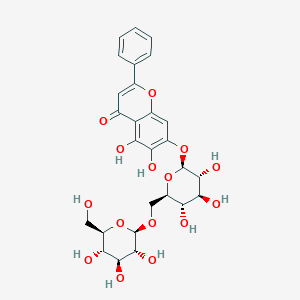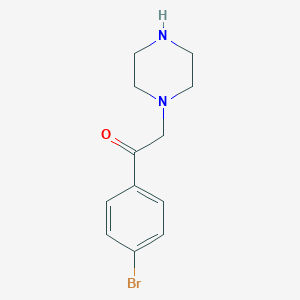
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H15BrN2O . It is also known by other names such as 1-Acetyl-4-(4-bromophenyl)-piperazine and Ethanone, 1-[4-(4-bromophenyl)-1-piperazinyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a piperazine ring via an ethanone linker . The molecular weight of this compound is 283.16 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C12H15BrN2O), molecular weight (283.16), and its various synonyms . More specific properties such as melting point, boiling point, and solubility are not provided in the search results .Scientific Research Applications
Hydrogen-Bonding Patterns
The compound 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone and its analogues have been studied for their hydrogen-bonding patterns. These studies reveal bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These hydrogen-bonding interactions are crucial for stabilizing the crystal structures of these compounds (Balderson et al., 2007).
Antipsychotic Activity
Research into the pharmacological applications of 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives has shown considerable anti-dopaminergic and anti-serotonergic activity, indicating potential as antipsychotic drugs. Specific derivatives have shown impressive antipsychotic profiles with lower potency for catalepsy induction, suggesting their value in designing compounds with desired pharmacological profiles (Bhosale et al., 2014).
Synthesis Techniques
The compound and its derivatives have been synthesized using various techniques, including one-pot Biginelli synthesis, highlighting efficient methods for obtaining dihydropyrimidinone derivatives containing the piperazine/morpholine moiety. These syntheses contribute to the development of novel compounds with potential pharmaceutical applications (Bhat et al., 2018).
Microwave-Assisted Synthesis
Efficient eco-friendly microwave-assisted synthesis methods have been reported for 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone derivatives, providing an advantageous approach over conventional methods in terms of reaction speed and environmental impact. The synthesis of specific triazole derivatives using microwave irradiation demonstrates the utility of this approach in creating novel compounds with potential biological activities (Said et al., 2020).
Electrochemical Synthesis
The electrochemical synthesis of new substituted phenylpiperazine derivatives from 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone has been explored, revealing a facile and environmentally friendly method for the synthesis of phenylpiperazine derivatives in aqueous solutions. This approach underscores the potential for green chemistry in the development of new chemical entities (Nematollahi & Amani, 2011).
Safety And Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-piperazin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-11-3-1-10(2-4-11)12(16)9-15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCWKDPKBQIKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406241 |
Source


|
| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
CAS RN |
109607-56-9 |
Source


|
| Record name | 1-(4-Bromophenyl)-2-(piperazin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


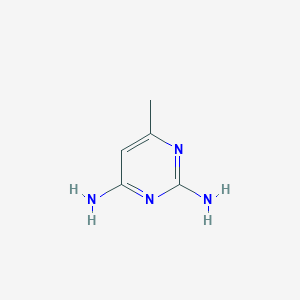
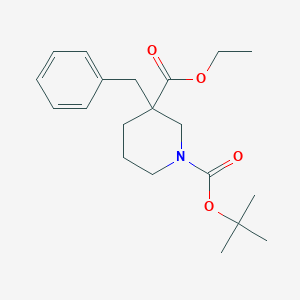
![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)
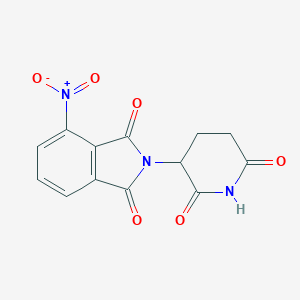
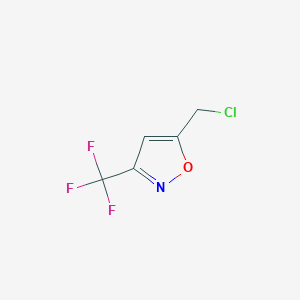
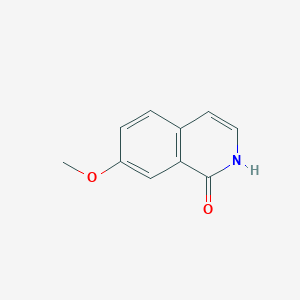
![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)
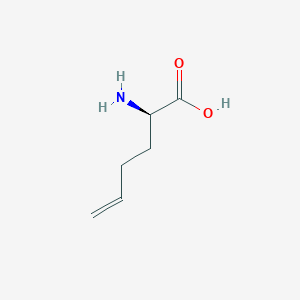

![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)
![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)
